molecular formula C15H14N4O2S B14162205 N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide CAS No. 637305-20-5

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B14162205
CAS No.: 637305-20-5
M. Wt: 314.4 g/mol
InChI Key: GQLALWXRNCEAEI-UHFFFAOYSA-N
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Description

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an acetylcarbamothioylamino group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-aminophenylpyridine-3-carboxamide with acetyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(chlorodifluoromethoxy)phenyl]pyridine-3-carboxamide
  • N-[4-(methylcarbamothioylamino)phenyl]pyridine-3-carboxamide
  • N-[4-(ethylcarbamothioylamino)phenyl]pyridine-3-carboxamide

Uniqueness

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylcarbamothioylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

637305-20-5

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14N4O2S/c1-10(20)17-15(22)19-13-6-4-12(5-7-13)18-14(21)11-3-2-8-16-9-11/h2-9H,1H3,(H,18,21)(H2,17,19,20,22)

InChI Key

GQLALWXRNCEAEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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